molecular formula C8H11NO3S B12048809 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate

Cat. No.: B12048809
M. Wt: 201.25 g/mol
InChI Key: CLCDSJFPTSTAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H11NO3S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclic ketones, followed by oxidation and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazole derivatives .

Mechanism of Action

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H9NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H2,(H,10,11);1H2

InChI Key

CLCDSJFPTSTAPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C(=O)O.O

Origin of Product

United States

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